N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-11-7-14(12(2)27-11)15(22)5-6-20-18(23)19(24)21-9-13-3-4-16-17(8-13)26-10-25-16/h3-4,7-8,15,22H,5-6,9-10H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAILTWYNPJTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol derivatives with formaldehyde.
Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of the benzo[d][1,3]dioxole and furan rings: This step involves the formation of a carbon-carbon bond between the two rings, often using palladium-catalyzed cross-coupling reactions.
Formation of the oxalamide moiety: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxalamide group to amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural similarities with several ethanediamide and benzodioxol derivatives:
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide) Structural Features: Both compounds feature a benzodioxol group and an ethanediamide core. However, QOD substitutes the hydroxypropyl-dimethylfuran chain with a tetrahydroquinolin-ethyl moiety. Activity: QOD is a known inhibitor of falcipain-2, a cysteine protease critical for malaria parasite survival . The ethanediamide group likely interacts with the enzyme’s active site via hydrogen bonding.
ICD (N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide) Structural Features: ICD replaces the benzodioxol group with an indole-carboxamide system and incorporates a biphenyl moiety. Activity: Like QOD, ICD inhibits falcipain-2, highlighting the importance of the amide backbone in protease inhibition .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Features : This compound shares an amide linkage but lacks the ethanediamide backbone. Its N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization .
- Implication : The target compound’s ethanediamide group may similarly act as a ligand in catalytic systems.
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding: The ethanediamide backbone and hydroxypropyl group may improve aqueous solubility compared to QOD’s lipophilic tetrahydroquinolin chain.
Comparative Data Table
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide is a complex organic compound with potential pharmacological applications. Its unique structural characteristics, including a benzodioxole moiety and a furan derivative, suggest various biological activities that merit investigation.
Structural Characteristics
The molecular formula of this compound is C18H22N2O4, with a molecular weight of approximately 342.38 g/mol. The compound features a benzodioxole ring and a furan derivative, which are known for their diverse biological properties.
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various biological targets. Potential mechanisms may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
- Antioxidant Properties : The presence of aromatic rings suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities. Below are some key findings related to the biological activity of this compound:
Anticancer Activity
Preliminary studies suggest that benzodioxole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study involving similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Neuroprotective Effects
The compound's structure indicates potential neuroprotective effects. Compounds containing furan and benzodioxole moieties have been shown to protect neuronal cells from damage induced by oxidative stress and excitotoxicity.
Antimicrobial Activity
Research on related compounds has revealed antimicrobial properties against a range of pathogens. The presence of the benzodioxole structure is often associated with enhanced antibacterial and antifungal activity.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Anticancer Efficacy : In vitro studies on derivatives with similar structures showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7). These findings indicate that modifications in the side chains can significantly enhance anticancer activity.
- Neuroprotection : A study evaluating the neuroprotective effects of furan derivatives found that these compounds reduced neuronal cell death by up to 60% in models of oxidative stress.
- Antimicrobial Properties : A series of tests on related benzodioxole compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
